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Compound of Interest

Compound Name: 3-(Methylamino)cyclopentanol

Cat. No.: B7965391

Get Quote

Strategic Utilization of 3-(Methylamino)cyclopentanol in Modern Medicinal Chemistry

Executive Summary
3-(Methylamino)cyclopentanol represents a high-value, bifunctional scaffold in contemporary

drug discovery, prized for its ability to introduce conformational restriction without the metabolic

liabilities often associated with saturated heterocycles like piperidines or pyrrolidines. As a

carbocyclic bioisostere, it offers a distinct physicochemical profile—lowering polar surface area

(PSA) while maintaining vectoral alignment of hydrogen bond donors and acceptors.

This guide details the technical utility of this intermediate, focusing on its stereoselective

synthesis, application in scaffold hopping (specifically in JAK and CCR2/5 modulator

programs), and protocols for its integration into high-affinity ligands.

Structural Analysis & Pharmacophore Mapping
The cyclopentane core of 3-(methylamino)cyclopentanol serves as a "rigid spacer," fixing the

distance and relative orientation between the hydroxyl group (H-bond donor/acceptor) and the

secondary amine (basic center/cationic interaction site).
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Stereochemical Criticality
The molecule possesses two chiral centers (C1 and C3), resulting in four stereoisomers. The

cis and trans relationships are pharmacologically distinct:

Cis-isomer (1R,3S / 1S,3R): Often mimics the folded conformation of linear amino alcohols

(e.g., γ-amino alcohols). This configuration allows for intramolecular H-bonding, potentially

improving membrane permeability (passive diffusion).

Trans-isomer (1R,3R / 1S,3S): Presents the functional groups in an extended vector, ideal

for bridging distant binding pockets in enzymes like kinases or GPCRs.

Physicochemical Advantages

Parameter
3-
(Methylamino)cyclo
pentanol

3-Aminopiperidine
(Analog)

Advantage

LogP ~0.5 (Exp) ~ -0.4
Improved lipophilicity

for CNS penetration.

pKa (Base) ~9.8 ~10.5
Lower pKa reduces

lysosomal trapping.

Rotatable Bonds
0 (Ring) + 2

(Substituents)
0 (Ring) + 1

Defined vector

orientation.

Metabolic Liability Low (Carbocycle)

High (N-

oxidation/Ring

opening)

Enhanced metabolic

stability.

Synthesis Architectures
High-value applications require enantiopure material. While racemic synthesis is trivial

(reductive amination of 3-hydroxycyclopentanone), pharmaceutical GMP standards demand

stereocontrol.

Pathway A: The "Vince Lactam" Divergence
(Recommended)
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The most robust route utilizes (-)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral

pool starting material. This pathway provides access to the cis-isomer with high enantiomeric

excess (ee).

(-)-Vince Lactam
(Chiral Scaffold)

1. Acid Hydrolysis
2. Esterification Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate Hydrogenation (Pd/C)

& Reduction (LiAlH4) (1R,3S)-3-Aminocyclopentanol Reductive Methylation
(HCHO / NaBH3CN) (1R,3S)-3-(Methylamino)cyclopentanol

Click to download full resolution via product page

Figure 1: Stereoselective synthesis pathway from (-)-Vince Lactam to the target amino-alcohol.

[1]

Experimental Protocol: Reductive Methylation (Step 3)
Context: Converting the primary amine precursor (often commercially available) to the N-methyl

derivative.

Reagents:

(1R,3S)-3-Aminocyclopentanol hydrochloride (1.0 eq)

Formaldehyde (37% aq. solution, 3.0 eq)

Sodium triacetoxyborohydride (STAB, 2.5 eq) or NaBH3CN

Dichloromethane (DCM) / Methanol (MeOH) (10:1 v/v)

Acetic acid (catalytic, if using NaBH3CN)

Procedure:

Dissolution: Charge a flame-dried round-bottom flask with (1R,3S)-3-aminocyclopentanol

HCl (10 mmol) and DCM/MeOH (50 mL). Add Triethylamine (1.0 eq) to liberate the free base

if starting with salt.

Imine Formation: Cool to 0°C. Add Formaldehyde solution dropwise. Stir for 30 minutes to

allow hemiaminal/imine formation.
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Reduction: Add STAB in portions over 20 minutes. The reaction is exothermic; maintain

temperature <10°C.

Quench: Stir at room temperature for 4 hours. Monitor by TLC (ninhydrin stain). Quench with

saturated NaHCO3.

Extraction: Extract aqueous layer with DCM (3 x 30 mL). Dry organics over Na2SO4.

Purification: Concentrate in vacuo. Purify via flash column chromatography

(DCM:MeOH:NH4OH 90:9:1).

Expected Yield: 85-92%

Validation: 1H NMR should show a singlet ~2.4 ppm (N-Me) and retention of

stereochemistry at C1/C3.

Pharmaceutical Applications & Case Studies
HIV Integrase Inhibition (Bictegravir Analogues)
The (1R,3S)-3-aminocyclopentanol scaffold is the "magic ring" in Bictegravir (Gilead), a potent

HIV integrase strand transfer inhibitor (INSTI).

Mechanism: The cyclopentane ring projects the benzyl group into a hydrophobic pocket

while the hydroxyl/amide groups chelate the Mg2+ ions in the integrase active site.

Methylamino Utility: Introducing the N-methyl group (via 3-(methylamino)cyclopentanol)
creates a "steric clash" or "hydrophobic fill" depending on the specific mutant viral strain. It is

used in next-generation libraries to combat resistance mutations (e.g., Q148H) by altering

the vector of the benzyl tail.

CCR2/CCR5 Antagonists (Inflammation & Immuno-
oncology)
Chemokine receptor antagonists often utilize a central diamine spacer.

Scaffold Hopping: Replacing the 3-aminopyrrolidine core of classic CCR2 antagonists (e.g.,

from Incyte or Pfizer) with 3-(methylamino)cyclopentanol removes the ring nitrogen.
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Effect: This increases the lipophilicity (LogD) and improves oral bioavailability by reducing

clearance associated with N-oxidation of the pyrrolidine ring. The cis-isomer is typically

preferred to mimic the turn conformation required for the receptor's intracellular loop binding.

CCR2 Receptor
(Orthosteric Site)

3-(Methylamino)cyclopentanol
(Core Spacer)

Conformational Lock
Hydrophobic Domain
(Benzyl/Aryl Group)

Via Amine (N-Me)

Polar Domain
(Amide/Heterocycle)

Via Hydroxyl (Ether/Ester)

Pi-Pi Stacking H-Bonding

Click to download full resolution via product page

Figure 2: Pharmacophore assembly using the cyclopentanol core to orient binding domains.

Technical Specifications for Drug Development
When sourcing or synthesizing this intermediate for GLP/GMP campaigns, the following

specifications are critical to ensure downstream success.
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Attribute Specification Limit Rationale

Purity (GC/HPLC) > 98.0%
Avoid regioisomers that

complicate SAR.

Chiral Purity (ee) > 99.5%

Essential for regulatory

compliance; enantiomers often

have opposing activities.

Water Content < 0.5%

Hydroxyl group is hygroscopic;

affects stoichiometry in

coupling reactions.

Residual Solvents < ICH Limits
DCM/MeOH must be removed

for biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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